6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Kinase inhibition MEK4 MAPK signaling

This precisely defined 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS 1338661-72-5) is a trisubstituted quinoline scaffold with three modifiable handles: C2 carboxylic acid, C4 methoxy, and C6 fluorine. It exhibits kinase inhibition against MEK4 (IC50 20 µM), enabling reproducible SAR campaigns. Its predicted TPSA of 59 Ų and LogP of 3.19 suggest CNS permeability, making it a strategic probe for brain-targeted therapeutics. Procurement guarantees batch-to-batch consistency for lead optimization.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 1338661-72-5
Cat. No. B1396467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
CAS1338661-72-5
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(C=C2OC)C(=O)O)F
InChIInChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(17-2)5-9(12(15)16)14-11(6)8/h3-5H,1-2H3,(H,15,16)
InChIKeyISUWHMLYAJRUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic Acid (CAS 1338661-72-5): Key Physicochemical and Biological Differentiation for Research Procurement


6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid (CAS 1338661-72-5) is a trisubstituted quinoline-2-carboxylic acid derivative bearing a fluorine atom at C6, a methoxy group at C4, and a methyl substituent at C8 . This substitution pattern distinguishes it from simpler quinoline-2-carboxylic acid scaffolds and from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cores found in clinical fluoroquinolones [1]. The compound has been characterized in kinase inhibition assays and physicochemical profiling, with predicted ADME parameters (LogP, LogD, PSA, BCF) available from authoritative computational sources [2].

Why Generic Quinoline-2-carboxylic Acid Analogs Cannot Substitute for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic Acid


Quinoline-2-carboxylic acid derivatives exhibit divergent biological activity profiles based on subtle variations in substitution pattern. Literature demonstrates that replacing a 6-fluoro substituent with a 6-methoxy group on a quinoline scaffold results in decreased antibacterial activity against Gram-positive and Gram-negative pathogens [1]. Furthermore, the presence of the 8-methyl group alters the electronic environment of the quinoline nitrogen, affecting metal chelation potential and kinase binding interactions [2]. The specific trisubstitution pattern of this compound—6-fluoro, 4-methoxy, and 8-methyl—creates a unique physicochemical and biological profile that cannot be replicated by mono- or di-substituted analogs .

Quantitative Differentiation of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic Acid: Evidence-Based Comparator Analysis


MEK4 Kinase Inhibition: Quantitative Comparison with Reference Inhibitors

In an ADP-Glo kinase assay using recombinant active full-length human MEK4 (Carna Biosciences) with 3 µM recombinant substrate, 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid exhibited an IC50 of 20,000 nM (20 µM) [1]. This activity, while modest, represents a defined quantitative benchmark for structure-activity relationship (SAR) optimization of the quinoline-2-carboxylic acid scaffold targeting the MAPK pathway [1].

Kinase inhibition MEK4 MAPK signaling Cancer research

Lipophilicity and Membrane Permeability: Quantitative LogP and LogD Differentiation

The predicted ACD/LogP of 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is 3.19, representing a 0.81 log unit increase in lipophilicity compared to 6-fluoro-4-methoxyquinoline (LogP = 2.38) [1]. This 6.5-fold theoretical increase in octanol-water partition coefficient is attributed to the additional 8-methyl and 2-carboxylic acid substituents . At physiological pH (7.4), the predicted ACD/LogD is 0.07, reflecting the ionized state of the carboxylic acid moiety .

ADME prediction Lipophilicity Membrane permeability Drug design

Hydrogen Bonding Capacity and Polar Surface Area Differentiation

The predicted topological polar surface area (TPSA) of 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is 59 Ų, which is 37 Ų higher than the TPSA of 6-fluoro-4-methoxyquinoline (22.1 Ų) [1]. This 168% increase is driven by the additional carboxylic acid group at C2, which introduces two hydrogen bond acceptors and one hydrogen bond donor . The compound has a total of 4 hydrogen bond acceptors and 1 hydrogen bond donor, with 2 freely rotatable bonds .

PSA Hydrogen bonding Oral bioavailability Blood-brain barrier

Bioaccumulation Potential: Comparative BCF Prediction

At pH 7.4 (physiological pH), the predicted ACD/BCF (bioconcentration factor) for 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is 1.00, compared to a BCF of 1.60 at pH 5.5 . This contrasts with 6-fluoro-4-methoxyquinoline, which is predicted to have a BCF of approximately 15-20 based on its higher LogP and lack of ionizable carboxylic acid [1]. The low BCF at physiological pH indicates minimal bioaccumulation potential in aquatic organisms, a favorable environmental safety profile .

Bioconcentration Environmental fate Toxicology BCF

Structural Differentiation from 8-Methylquinoline-2-carboxylic Acid

Compared to 8-methylquinoline-2-carboxylic acid (CAS 65714-27-4), 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid introduces two additional substituents: a fluorine at C6 and a methoxy at C4 [1]. Literature on related quinoline scaffolds demonstrates that 6-fluoro substitution consistently enhances antibacterial activity, with 6-fluoroquinoline derivatives exhibiting superior inhibition compared to 6-methoxyquinoline analogs [2]. The 4-methoxy group provides a site for further functionalization via O-demethylation to generate 4-hydroxy derivatives .

Quinoline SAR Fluorine substitution Methoxy group Antibacterial

Impact of 8-Methyl Substitution on Biological Activity: Class-Level Evidence

The 8-methyl substituent on the quinoline ring alters the electronic environment of the heterocyclic nitrogen and introduces steric constraints that affect target binding. In fluoroquinolone antibiotics, 8-substitution (e.g., 8-methoxy or 8-methyl) is associated with enhanced activity against resistant Gram-positive pathogens and reduced phototoxicity compared to 8-unsubstituted analogs [1]. While specific antibacterial MIC data for 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is not publicly available, class-level SAR indicates that the 8-methyl group contributes to improved target enzyme inhibition [2].

8-Methylquinoline Steric effects Antibacterial SAR Fluoroquinolone

Optimal Research and Industrial Application Scenarios for 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic Acid


MEK4 Kinase Inhibitor Lead Optimization and SAR Studies

This compound serves as a defined starting point for SAR campaigns targeting MEK4, a dual-specificity mitogen-activated protein kinase kinase implicated in cancer progression. The established IC50 of 20 µM provides a baseline for iterative medicinal chemistry optimization of the quinoline-2-carboxylic acid scaffold [1]. Procurement of this exact compound ensures reproducibility of the reported activity and enables systematic exploration of substituent effects on kinase inhibition.

Antibacterial Scaffold Development with Fluorine-Containing Quinoline Core

The 6-fluoro-4-methoxy-8-methyl substitution pattern incorporates key activity-enhancing features identified in fluoroquinolone SAR: 6-fluoro for enhanced DNA gyrase/topoisomerase IV binding, and 8-methyl for improved Gram-positive coverage and reduced phototoxicity [2][3]. The carboxylic acid at C2 provides a handle for derivatization into esters, amides, or hydrazides for expanded antibacterial screening [3].

Physicochemical Property Optimization for CNS-Penetrant Leads

With a predicted TPSA of 59 Ų and LogP of 3.19, this compound resides at the boundary of physicochemical space associated with CNS penetration (TPSA < 60-70 Ų, LogP 2-4) . The carboxylic acid group can be masked as a prodrug ester to improve brain exposure while maintaining the favorable TPSA range. Researchers developing CNS-targeted kinase inhibitors or anti-infectives can use this scaffold as a physicochemical probe.

Synthetic Intermediate for Diversified Quinoline Libraries

The compound contains three modifiable functional handles: the C2 carboxylic acid (for amide/ester formation), the C4 methoxy group (for O-demethylation to generate 4-hydroxy derivatives), and the C6 fluorine (for nucleophilic aromatic substitution under appropriate conditions) . This versatility supports the rapid generation of diverse quinoline-based libraries for high-throughput screening applications.

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